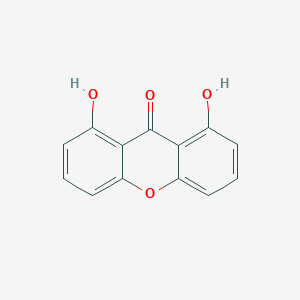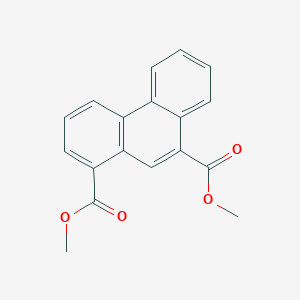
Dimethyl phenanthrene-1,9-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl phenanthrene-1,9-dicarboxylate is a polycyclic aromatic hydrocarbon derivative. Compounds in this category are of significant interest due to their stability, solubility, and optical properties. These characteristics make them valuable in various fields, including supramolecular chemistry, environmental chemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl phenanthrene-1,9-dicarboxylate can be synthesized through several methods. One common approach involves the intermolecular [4+2] benzannulation reaction between a functionalized biaryl derivative and an alkyne. This method is straightforward and efficient for constructing polycyclic aromatic phenanthrene units . Another method involves the palladium-catalyzed decarboxylative reaction between 2-arylbenzoic acids and alkynes . Additionally, iron-catalyzed reactions between 2-biaryl magnesium bromides and alkynes, iridium-catalyzed coupling of 2-arylbenzoyl chlorides with alkynes, and rhodium-catalyzed oxidative benzannulation of (2-arylphenyl)boronic acids with alkynes have also been reported .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of phenylboronic acid and dimethyl but-2-ynedioate as starting materials. The reaction is catalyzed by silver carbonate and potassium persulfate as the oxidant . This method is advantageous due to its operational simplicity and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl phenanthrene-1,9-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, silver carbonate, potassium persulfate, and various alkynes and aryl derivatives . The reaction conditions often involve high temperatures and pressures, as well as the use of strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed decarboxylative reaction typically yields polycyclic aromatic phenanthrene units .
Applications De Recherche Scientifique
Dimethyl phenanthrene-1,9-dicarboxylate has numerous scientific research applications In chemistry, it is used to study the properties and reactions of polycyclic aromatic hydrocarbons In biology, it is used to investigate the interactions between aromatic compounds and biological moleculesIn industry, it is used in the production of advanced materials with unique optical and electronic properties .
Mécanisme D'action
The mechanism of action of dimethyl phenanthrene-1,9-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, which can influence its reactivity and binding properties. Additionally, its carboxylate groups can form hydrogen bonds and coordinate with metal ions, further affecting its behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to dimethyl phenanthrene-1,9-dicarboxylate include dimethyl phenanthrene-9,10-dicarboxylate and dimethyl 9,10-diphenylphenanthrene-2,7-dicarboxylate . These compounds share similar aromatic structures and functional groups, but differ in the positions of their carboxylate groups and additional substituents.
Uniqueness: this compound is unique due to its specific carboxylate group positions, which influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for studying the effects of structural variations on the properties and applications of polycyclic aromatic hydrocarbons .
Propriétés
Numéro CAS |
7473-77-0 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
dimethyl phenanthrene-1,9-dicarboxylate |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)14-9-5-8-12-11-6-3-4-7-13(11)16(10-15(12)14)18(20)22-2/h3-10H,1-2H3 |
Clé InChI |
IFFSYXZUYBQZLH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1C=C(C3=CC=CC=C23)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


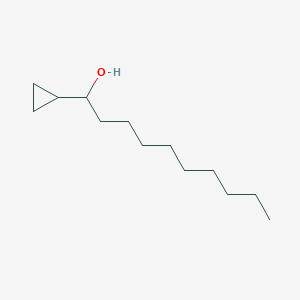
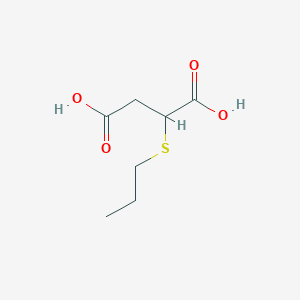
![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)
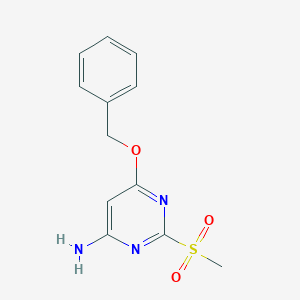
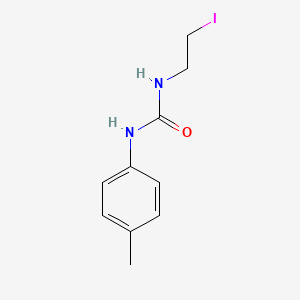
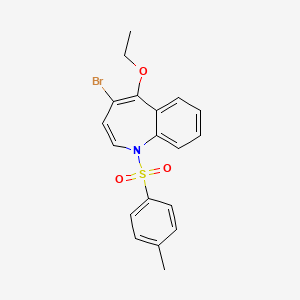

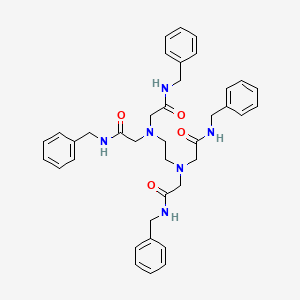

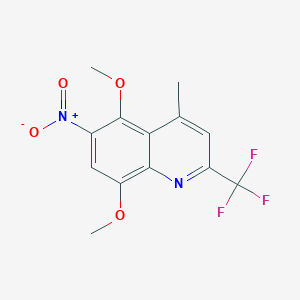
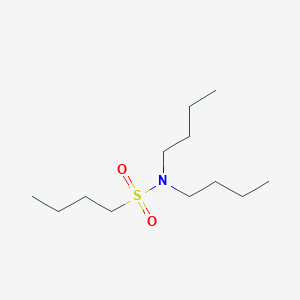
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14009102.png)
![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
